Methyl 2-bromo-5-cyano-4-hydroxybenzoate
Overview
Description
Methyl 2-bromo-5-cyano-4-hydroxybenzoate is an organic compound with the molecular formula C9H6BrNO3. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and hydroxy functional groups. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-cyano-4-hydroxybenzoate typically involves the bromination of methyl 4-hydroxybenzoate followed by the introduction of a cyano group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetonitrile or dichloromethane. The cyano group can be introduced using reagents like sodium cyanide or potassium cyanide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-cyano-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Products with carbonyl groups replacing the hydroxy group.
Reduction: Products with amine groups replacing the cyano group.
Scientific Research Applications
Methyl 2-bromo-5-cyano-4-hydroxybenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-cyano-4-hydroxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and cyano groups can participate in various binding interactions, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-cyano-5-hydroxybenzoate
- Methyl 2-bromo-4-cyano-5-hydroxybenzoate
- Methyl 4-bromo-5-cyano-2-hydroxybenzoate
Uniqueness
Methyl 2-bromo-5-cyano-4-hydroxybenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications.
Properties
IUPAC Name |
methyl 2-bromo-5-cyano-4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(4-11)8(12)3-7(6)10/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYZOWBFCISEQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C#N)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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